1-[6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide
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Overview
Description
The compound “1-[6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide” is a versatile material with immense potential in scientific research1. It has a unique structure that offers diverse applications in various fields, such as drug development, material science, and catalysis1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-amino-4-(1-piperidine) pyridine derivatives was achieved by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid2. However, the exact synthesis process for “1-[6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular formula of the compound is C20H22N4O2S, and it has a molecular weight of 382.481. The InChI and SMILES strings provide a textual representation of the compound’s structure1.
Chemical Reactions Analysis
The exact chemical reactions involving “1-[6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide” are not specified in the available resources. However, similar compounds have been synthesized through reactions involving carboxylic acid hydrazides2.Physical And Chemical Properties Analysis
The compound has a molecular formula of C20H22N4O2S and a molecular weight of 382.481. However, the solubility of the compound is not available1.Scientific Research Applications
Synthesis of Derivatives for Anticancer Activity
Amino- and sulfanyl-derivatives of benzoquinazolinones have been prepared, showing potential cytotoxicity and significant anticancer activity. This illustrates the compound's role in developing anticancer agents through chemical modifications (Nowak et al., 2015).
Antibacterial and Antifungal Applications
Novel derivatives synthesized by Knoevenagel condensation showed significant biological activity against standard bacterial and fungal strains. This indicates the compound's application in designing new antimicrobial agents (ANISETTI & Reddy, 2012).
Development of Antimicrobial Agents
Synthesis of novel compounds incorporating a 1,3,5-triazine moiety with sulfanyl-1,3,4-oxadiazol-2-yl and piperidine derivatives showed noteworthy antimicrobial activity, suggesting the compound's utility in antimicrobial drug discovery (Patel et al., 2012).
Functional Alpha 1-Adrenoceptor Antagonists
Research into arylpiperazines as alpha 1-adrenoceptor subtype-selective antagonists highlights the compound's potential application in developing treatments for conditions affected by these receptors, such as lower urinary tract symptoms (Elworthy et al., 1997).
Antimicrobial Activity of Novel Derivatives
A series of derivatives synthesized from bromo-2-fluorobenzaldehyde showed potential antimicrobial activity, underlining the compound's applicability in creating new antimicrobial treatments (Babu et al., 2015).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources. It is important to note that this compound is intended exclusively for research purposes and is not designed for human therapeutic applications or veterinary use1.
Future Directions
The compound’s unique structure offers diverse applications in various fields, such as drug development, material science, and catalysis1. Further research would be needed to determine if “1-[6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide” exhibits any kinase inhibitory activity1. Studies would also be required to assess the effectiveness of this compound against various microbial strains1.
Please note that the information provided is based on the available resources and may not be fully comprehensive. Further research and studies would provide more detailed information about this compound.
properties
IUPAC Name |
1-[6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c21-18(26)14-9-12-23(13-10-14)17(25)8-2-1-5-11-24-19(27)15-6-3-4-7-16(15)22-20(24)28/h3-4,6-7,14H,1-2,5,8-13H2,(H2,21,26)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUBDUARSAWBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide |
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